molecular formula C7H5N5O2 B13162486 2-(1H-1,2,3-Triazol-4-yl)pyrimidine-4-carboxylic acid

2-(1H-1,2,3-Triazol-4-yl)pyrimidine-4-carboxylic acid

Katalognummer: B13162486
Molekulargewicht: 191.15 g/mol
InChI-Schlüssel: WVJSWZZWXIAXAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-1,2,3-Triazol-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that combines the structural features of both triazole and pyrimidine rings. This compound has garnered significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both triazole and pyrimidine moieties in its structure imparts unique chemical and biological properties, making it a valuable scaffold for the development of new therapeutic agents and functional materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Triazol-4-yl)pyrimidine-4-carboxylic acid typically involves the construction of the triazole ring followed by its attachment to the pyrimidine core. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, which is then coupled with a pyrimidine derivative. The reaction conditions often include the use of copper(I) catalysts, such as copper(I) acetate, in a solvent mixture of ethanol and water at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent systems, can further improve the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-1,2,3-Triazol-4-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form triazolium salts under specific conditions.

    Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include triazolium salts, dihydrotriazole derivatives, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

2-(1H-1,2,3-Triazol-4-yl)pyrimidine-4-carboxylic acid can be compared with other similar compounds that contain triazole and pyrimidine moieties:

The uniqueness of this compound lies in its specific combination of triazole and pyrimidine rings, which imparts distinct chemical and biological properties that are not observed in other similar compounds.

Eigenschaften

Molekularformel

C7H5N5O2

Molekulargewicht

191.15 g/mol

IUPAC-Name

2-(2H-triazol-4-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H5N5O2/c13-7(14)4-1-2-8-6(10-4)5-3-9-12-11-5/h1-3H,(H,13,14)(H,9,11,12)

InChI-Schlüssel

WVJSWZZWXIAXAT-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(N=C1C(=O)O)C2=NNN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.